Biotinyl-TOTA-Glutaramic Acid DIPEA Salt: A Comprehensive Technical Guide to Probe Design and Target Engagement Profiling
Biotinyl-TOTA-Glutaramic Acid DIPEA Salt: A Comprehensive Technical Guide to Probe Design and Target Engagement Profiling
Executive Summary
In the landscape of modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of chemical probes is a critical bottleneck. Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) has emerged as a gold-standard heterobifunctional linker[1]. By combining the high-affinity streptavidin binding of biotin with a highly optimized, hydrophilic polyether spacer and a pre-activated carboxylate salt, this reagent enables the seamless synthesis of biotinylated pharmacophores[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic product descriptions. Here, we will deconstruct the mechanistic causality behind this reagent's design, present self-validating experimental protocols for probe synthesis, and detail its application in target occupancy (TO) assays.
Structural Deconstruction and Mechanistic Causality
To understand why Biotinyl-TOTA-glutaramic acid DIPEA salt is preferred over traditional aliphatic linkers (like LC-Biotin), we must analyze its four structural pillars:
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The Biotin Anchor: Provides universal, high-affinity capture via streptavidin ( Kd∼10−15 M).
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The TOTA Spacer (4,7,10-trioxa-1,13-tridecanediamine): This PEG-like core is the critical differentiator. Kinase ATP-binding pockets are often deeply buried. If the biotin moiety is too close to the pharmacophore, steric clash with the kinase surface prevents binding. Conversely, the kinase may sterically shield the biotin from streptavidin. The TOTA core provides a flexible, highly hydrophilic ~20-atom tether that bridges the binding pocket to the solvent interface, preventing hydrophobic collapse in aqueous assay buffers.
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The Glutaramic Acid Extension: Converts the terminal amine of TOTA into a reactive carboxylic acid via a glutaric anhydride ring-opening, adding crucial angstroms to the spacer length.
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The DIPEA Salt (N,N-Diisopropylethylamine): Free carboxylic acids often require the addition of exogenous base during activation to form the reactive carboxylate. However, adding excess base can trigger epimerization of chiral centers in the drug payload or degrade base-sensitive functional groups. The pre-formed DIPEA salt provides an exact 1:1 stoichiometry of base to acid, ensuring instant solubility in aprotic solvents (DMF, DMSO) and optimal activation kinetics while maintaining a mild reaction environment[3].
Quantitative Data and Reagent Comparison
To facilitate experimental design, the physicochemical properties and comparative advantages of this reagent are summarized below.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | O-(N-Biotinyl-3-aminopropyl)-O'-(N-glutaryl-3-aminopropyl)-diethyleneglycol DIPEA salt |
| CAS Number | 1205744-09-7[1] |
| Molecular Formula | C₃₃H₆₃N₅O₈S |
| Molecular Weight | 689.9 g/mol |
| Spacer Arm Length | ~24.5 Å (approx. 20 atoms) |
| Solubility | Excellent in DMF, DMSO, DCM, and Methanol |
Table 2: Comparative Analysis of Biotinylation Reagents
| Reagent Type | Spacer Hydrophilicity | Steric Hindrance Mitigation | Organic Solubility | Ideal Application |
| Biotinyl-TOTA-Glutaramic Acid DIPEA | High (PEG-like) | Excellent | High (Pre-formed salt) | Deep-pocket kinase probes, TCIs |
| NHS-LC-Biotin | Low (Aliphatic) | Moderate | Poor | Surface protein labeling |
| Biotin-PEG4-COOH | High (PEG) | Excellent | Moderate (Requires base) | General bioconjugation |
Applications in Target Engagement and Occupancy Profiling
The primary application of Biotinyl-TOTA-glutaramic acid DIPEA salt is the synthesis of target engagement probes. This methodology has been instrumental in the clinical development of several high-profile therapeutics:
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BTK Inhibitors: During the discovery of Zanubrutinib (BGB-3111), a potent covalent inhibitor of Bruton's Tyrosine Kinase (BTK), researchers utilized biotinylated probes to evaluate BTK occupancy capabilities in vitro and in vivo, ensuring the drug achieved 100% target engagement in lymph nodes[4][5].
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PI3Kα Inhibitors: In the development of CNX-1351, a targeted covalent inhibitor of PI3Kα, a selective biotinylated probe (CNX-1220) was synthesized to investigate the duration of covalent occupancy with PI3Kα in vivo[6][7].
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Protein Interaction Profiling: Beyond kinases, similar biotinylation strategies have been employed to isolate plasma membrane-associated proteins, such as cortactin, to study post-translational modifications and cancer cell motility[8][9].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each step contains an internal quality control checkpoint.
Protocol A: Synthesis of a Biotinylated Small Molecule Probe
Workflow for synthesizing biotinylated chemical probes via amide coupling.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMF (0.1 M concentration). Causality: The DIPEA salt ensures immediate dissolution without the need for sonication or heating.
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Activation: Add 1.1 eq of HATU. Stir at room temperature for 10 minutes to form the active OAt-ester.
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Conjugation: Add 1.0 eq of the amine-bearing pharmacophore (e.g., a des-acrylamide kinase inhibitor analog). Stir at room temperature for 2 hours.
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Validation Checkpoint (LC-MS): Analyze a 1 µL aliquot via LC-MS. The presence of the expected [M+H]+ peak and the complete disappearance of the starting amine validate successful amide bond formation.
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Purification: Purify the reaction mixture directly via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.
Protocol B: Target Occupancy (TO) Assay
Target occupancy assay utilizing a biotinylated probe to quantify free protein targets.
Step-by-Step Methodology:
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Dosing: Treat cells or animal models with the unlabeled covalent inhibitor at varying concentrations.
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Lysis: Harvest and lyse cells in a non-denaturing buffer (e.g., NP-40 buffer with protease/phosphatase inhibitors). Causality: Denaturing buffers will unfold the kinase, destroying the ATP-binding pocket required for the probe to bind.
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Probe Labeling: Incubate the cleared lysate with 1 µM of the synthesized biotinylated probe for 1 hour at 37°C. The probe will covalently bind to any kinase molecules not occupied by the initial drug.
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Validation Checkpoint (Control Lysate): Include a 'Vehicle-Only' lysate control. This sample must yield the maximum Western blot signal, serving as the 100% free-target baseline to validate pull-down efficiency and calculate the IC50 of target occupancy.
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Pull-Down: Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 2 hours at 4°C. Wash beads 3x with lysis buffer to remove non-specific proteins.
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Detection: Boil beads in Laemmli buffer, run on SDS-PAGE, and perform a Western blot using a target-specific primary antibody to quantify the remaining free protein.
References
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Bapeks. "Biotinyl-TOTA-glutaramic acid DIPEA salt". Available at: [Link]
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Guo, Y., et al. (2019). "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 62(17), 7923-7940. DOI: [Link]
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Nacht, M., et al. (2013). "Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα." Journal of Medicinal Chemistry, 56(3), 712-721. DOI: [Link]
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Radisky, D. C., et al. (2014). "pTyr421 cortactin is overexpressed in colon cancer and is dephosphorylated by curcumin: involvement of non-receptor type 1 protein tyrosine phosphatase (PTPN1)." PLoS One, 9(1), e85796. DOI: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biotinyl-TOTA-glutaramic acid DIPEA salt [bapeks.com]
- 4. Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pTyr421 cortactin is overexpressed in colon cancer and is dephosphorylated by curcumin: involvement of non-receptor type 1 protein tyrosine phosphatase (PTPN1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pTyr421 Cortactin Is Overexpressed in Colon Cancer and Is Dephosphorylated by Curcumin: Involvement of Non-Receptor Type 1 Protein Tyrosine Phosphatase (PTPN1) | PLOS One [journals.plos.org]
